molecular formula C17H18O5 B14671630 5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol CAS No. 39500-00-0

5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol

Cat. No.: B14671630
CAS No.: 39500-00-0
M. Wt: 302.32 g/mol
InChI Key: CCFXPUUSOWNDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol is a chemical compound with the molecular formula C17H18O5. It belongs to the class of phenanthrenoids, which are compounds formed with a phenanthrene backbone. These compounds occur naturally in plants, particularly in the Orchidaceae family, and can also be synthesized in the laboratory .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol typically involves the cyclization of stilbene derivatives under UV irradiation. This process forms dihydrophenanthrenes, including the target compound . Specific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives .

Scientific Research Applications

5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol involves its interaction with molecular targets and pathways within cells. It has been shown to exhibit cytotoxic activity against human cancer cells, likely through the induction of apoptosis and inhibition of cell proliferation . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are evident.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
  • 2,6-Dihydroxy-3,4,7-trimethoxyphenanthrene
  • 6-Methoxycoelonin
  • Callosin

Uniqueness

5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

39500-00-0

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

5,6,7-trimethoxy-9,10-dihydrophenanthrene-2,3-diol

InChI

InChI=1S/C17H18O5/c1-20-14-7-10-5-4-9-6-12(18)13(19)8-11(9)15(10)17(22-3)16(14)21-2/h6-8,18-19H,4-5H2,1-3H3

InChI Key

CCFXPUUSOWNDGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC3=CC(=C(C=C32)O)O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.